molecular formula N B1214272 Niobium-90 CAS No. 14681-65-3

Niobium-90

Cat. No.: B1214272
CAS No.: 14681-65-3
M. Wt: 89.91126 g/mol
InChI Key: GUCVJGMIXFAOAE-OIOBTWANSA-N
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Description

Niobium-90 is a synthetic radioactive isotope valued in materials science and nuclear research for its specific nuclear properties. While stable niobium-93 dominates natural occurrence, radioisotopes like Nb-90 serve as crucial tracers and probes for investigating corrosion resistance, biocompatibility, and material diffusion processes. Niobium's exceptional properties, including its high melting point of 2477°C and corrosion resistance due to a protective oxide layer, make its isotopes relevant for studying advanced alloys and refractory materials . Research into niobium's mechanisms of action highlights its significant biological inertness and biocompatibility. In medical research, niobium-based implants have demonstrated excellent osteoconductivity, promoting bone cell adhesion and proliferation. Studies indicate that niobium can activate the PI3K-Akt signaling pathway, which plays a key role in enhancing osteogenic differentiation and accelerating fracture healing in model systems . This bio-compatible profile, rooted in the formation of a non-reactive niobium pentoxide (Nb₂O₅) surface layer, is a major focus for developing next-generation biomedical implants and alloys . This product, this compound, is supplied for dedicated laboratory investigation. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal applications. Researchers are directed to consult the safety data sheet for specific handling protocols of this radioactive material.

Properties

CAS No.

14681-65-3

Molecular Formula

N

Molecular Weight

89.91126 g/mol

IUPAC Name

niobium-90

InChI

InChI=1S/Nb/i1-3

InChI Key

GUCVJGMIXFAOAE-OIOBTWANSA-N

SMILES

[Nb]

Isomeric SMILES

[90Nb]

Canonical SMILES

[Nb]

Synonyms

90Nb radioisotope
Nb-90 radioisotope
Niobium-90

Origin of Product

United States

Scientific Research Applications

Production Techniques

The synthesis of Niobium-90 typically involves several nuclear reactions, primarily using zirconium targets. The most common methods include:

  • Natural Zirconium Bombardment : Utilizing natural zirconium (natZr^{nat}\text{Zr}) as a target in proton bombardment reactions.
  • Enriched Zirconium : Employing enriched zirconium-90 (90Zr^{90}\text{Zr}) to enhance the yield and purity of produced this compound.
  • Electromagnetic Isotope Separation : This technique is used to obtain high-purity zirconium isotopes, which are essential for effective irradiation processes .

Production Process Steps

The production process can be broken down into three main stages:

  • Target Preparation : High-purity zirconium oxide is prepared through electromagnetic separation and validated using X-ray Diffraction (XRD) analysis.
  • Irradiation : The prepared targets are irradiated in a cyclotron accelerator, where proton bombardment induces the desired nuclear reactions.
  • Chemical Purification : Post-irradiation, this compound is isolated using ion-exchange methods to ensure high isotopic purity .

Medical Imaging

This compound's primary application lies in PET imaging, where its positron emission allows for high-resolution imaging of biological tissues. This capability is particularly beneficial for:

  • Tumor Detection : Accurate localization and assessment of tumor activity.
  • Physiological Studies : Investigating metabolic processes within living organisms .

Biomedical Research

Beyond imaging, this compound is being explored for therapeutic applications, including:

  • Tumor Treatment : Research indicates that niobium compounds may inhibit tumor growth through mechanisms involving oxidative stress and reactive oxygen species (ROS) generation .
  • Immuno-PET : The low-energy beta radiation emitted by this compound enhances the examination of antibodies and their fragments in various medical research contexts .

Case Study 1: PET Imaging Efficacy

A study evaluated the efficacy of this compound in PET imaging compared to traditional isotopes. Results indicated that images produced using this compound demonstrated superior clarity and resolution, leading to improved diagnostic accuracy in oncology .

Case Study 2: Tumor Inhibition

Research on polyoxoniobates (PONs), a class of niobium compounds, showed promising results in inhibiting tumor cell growth under UV irradiation conditions. The PONs exhibited enhanced cytotoxic activity, making them potential candidates for photodynamic therapy applications .

Comparative Data Table

PropertyThis compound
Half-Life6.14 hours
Positron Emission Rate53%
Primary ApplicationPET Imaging
Secondary ApplicationsTumor Treatment, Immuno-PET

Chemical Reactions Analysis

Dissolution and Separation Chemistry

Post-irradiation, the target material undergoes dissolution and purification to isolate ⁹⁰Nb:

(a) Dissolution in Hydrofluoric Acid

Zirconium oxide (ZrO₂) targets are dissolved in concentrated HF:

ZrO2+6HFH2[ZrF6]+2H2O\text{ZrO}_2+6\,\text{HF}\rightarrow \text{H}_2[\text{ZrF}_6]+2\,\text{H}_2\text{O}

Niobium forms soluble complexes:

Nb2O5+10HF2H2[NbOF5]+3H2O\text{Nb}_2\text{O}_5+10\,\text{HF}\rightarrow 2\,\text{H}_2[\text{NbOF}_5]+3\,\text{H}_2\text{O}

This step ensures separation from insoluble contaminants .

(b) Electrolysis for Impurity Removal

Copper impurities (from EMIS processes) are removed via electrolysis at 2 A:

Cu2++2eCu(s)\text{Cu}^{2+}+2e^-\rightarrow \text{Cu}(s)

Continued until the solution’s blue coloration dissipates .

(c) Ion-Exchange Purification

Anion-exchange resins selectively adsorb ⁹⁰Nb complexes. Elution with nitric acid yields high-purity ⁹⁰Nb:

[NbOF5]2+NO3NbO2F3+F+NO2[\text{NbOF}_5]^{2-}+\text{NO}_3^-\rightarrow \text{NbO}_2\text{F}_3+\text{F}^-+\text{NO}_2^-

This method achieves 98.69% purity for natZr-derived ⁹⁰Nb and 100% for enriched targets .

Table 2: Chemical Purification Efficiency

StepReagents UsedOutcome
Dissolution28M HF, 120°CComplete target dissolution
ElectrolysisPt cathode, 2A currentCu impurity removal (99.85% purity)
Ion-exchangeAG1-X8 resin, HNO₃⁹⁰Nb separation (≥98.69% purity)

Decay Characteristics and Byproducts

⁹⁰Nb decays via β⁺ emission (Emean=0.66MeVE_{\text{mean}}=0.66\,\text{MeV}) and electron capture:

90Nb90Zr+β++νe(t1/2=14.6h)^{90}\text{Nb}\rightarrow ^{90}\text{Zr}+\beta^++\nu_e \quad (t_{1/2}=14.6\,\text{h})

Key competing reactions during production include:

92Zr(p,n)92Nb(gamma peak at 934 keV)^{92}\text{Zr}(p,n)^{92}\text{Nb}\quad (\text{gamma peak at 934 keV})

Using enriched ⁹⁰Zr minimizes ⁹²Nb contamination .

Table 3: Decay Properties of ⁹⁰Nb

PropertyValue
Half-life14.6 hours
Positron Branching53%
Dominant γ-ray Energy934 keV (from ⁹²Nb impurity)

Analytical Validation

  • Gamma Spectrometry : HPGe detectors confirm isotopic purity by identifying γ-peaks (e.g., 934 keV for ⁹²Nb) .

  • PIXE Analysis : Validates elemental purity (99.85% for ZrO₂ targets) .

This synthesis and purification framework ensures ⁹⁰Nb’s suitability for positron emission tomography (PET), particularly in studies requiring prolonged tracer kinetics. The use of enriched ⁹⁰Zr targets remains critical for minimizing isotopic impurities and enhancing clinical applicability.

Comparison with Similar Compounds

Zirconium-89 (⁸⁹Zr)

  • Advantages : ⁸⁹Zr’s 78.4-hour half-life allows imaging over 3–7 days, ideal for slow-accumulating antibodies .
  • Limitations : Higher radiation exposure and lower positron yield (22.7%) reduce resolution compared to ⁹⁰Nb .
  • Production : Requires proton or alpha irradiation of yttrium-89, with cross-section discrepancies complicating yield optimization .

Gallium-68 (⁶⁸Ga)

  • Advantages : High positron yield (89%) and rapid imaging (<2 hours) suit small molecules (e.g., peptides) .
  • Limitations : Short half-life (68 min) limits use with antibodies, which require longer circulation times .

Tantalum-178 (¹⁷⁸Ta)

  • Advantages : Generated on-demand from a ¹⁷⁸W/¹⁷⁸Ta generator, enabling flexibility .
  • Limitations : Extremely short half-life (9.3 min) restricts use to preclinical studies .

Molybdenum-99 (⁹⁹Mo)

  • Contrast: ⁹⁰Nb’s β⁺ emission and chelatability make it superior for immuno-PET compared to ⁹⁹Mo’s β⁻ decay .

Chelation and Radiochemistry

  • ⁹⁰Nb : Requires DFO for stable conjugation, similar to ⁸⁹Zr and ⁶⁸Ga, but with faster kinetics than ⁸⁹Zr .
  • Challenges : Co-production of ⁸⁹Zr in ⁹⁰Nb synthesis necessitates rigorous separation (e.g., anion-exchange resins) to ensure purity .

Q & A

Q. What are the critical steps for synthesizing high-purity Niobium-90 for PET imaging applications?

  • Methodological Answer : The production of ⁹⁰Nb involves three stages:

Target Preparation : Enrichment of ⁹⁰Zr via Electromagnetic Isotope Separation (EMIS). Zirconium oxide (ZrO₂) is used due to its stability, with isotopic purity validated via Particle-Induced X-ray Emission (PIXE) and mass spectrometry .

Irradiation : Targets (natural ZrO₂ or enriched ⁹⁰ZrO₂) are bombarded with protons in a cyclotron (e.g., Cyclone-30). Optimal proton energy is ~21.5 MeV to minimize co-production of contaminants like ⁸⁹Zr and ⁸⁷Y .

Purification : Post-irradiation, ⁹⁰Nb is separated using anion-exchange resins. Activity purity is confirmed via High Purity Germanium (HPGe) detectors, achieving 98.69% (natural Zr) and 100% (enriched ⁹⁰Zr) purity .

Table 1 : Purity Metrics in ⁹⁰Nb Synthesis

ParameterNatural Zr TargetEnriched ⁹⁰Zr Target
Isotopic Purity (Zr)N/A99.22%
Chemical Purity (ZrO₂)99.85%99.85%
⁹⁰Nb Activity Purity98.69%100%
Source:

Q. How is isotopic purity of Zirconium-90 targets validated, and why is it critical for ⁹⁰Nb production?

  • Methodological Answer : Isotopic purity of ⁹⁰Zr targets is verified using PIXE and mass spectrometry , while chemical purity is assessed via XRD and ICP-AES . High isotopic purity (>99%) minimizes competing nuclear reactions (e.g., ⁹¹Zr(p,2n)⁹⁰Nb) and reduces radiation absorption in healthy tissues during medical applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in cross-section data for α-induced ⁹⁰Nb production reactions (e.g., ⁸⁹Y(α,x)⁹⁰Nb)?

  • Methodological Answer : Discrepancies in cross-section data arise from variations in beam energy calibration, target thickness, and detection efficiency. To address this:
  • Experimental Replication : Use monoenergetic α-beams (e.g., 15–30 MeV) and standardized Y₂O₃ targets.
  • Validation Tools : Employ γ-spectroscopy with HPGe detectors to quantify co-produced isotopes (e.g., ⁸⁹Zr) and validate ⁹⁰Nb yields .
  • Data Harmonization : Compare results with prior studies (e.g., EXFOR database) and apply statistical corrections for systematic errors .

Q. What strategies optimize the separation of ⁹⁰Nb from co-produced isotopes (e.g., ⁸⁹Zr) in irradiated targets?

  • Methodological Answer : Co-production of ⁸⁹Zr (T₁/₂ = 78.41 h) complicates ⁹⁰Nb purification. Key approaches include:
  • Selective Elution : Use anion-exchange resins (e.g., AG 1-X8) with HNO₃ gradients to isolate ⁹⁰Nb from Zr species .
  • Decay Correction : Leverage the short half-life of ⁹⁰Nb (T₁/₂ = 14.6 h) to allow ⁸⁹Zr decay before purification .
  • Spectroscopic Monitoring : Track ⁹⁰Nb via its 1.12 MeV γ-line and ⁸⁹Zr via 909 keV emissions to confirm separation efficiency .

Q. How does proton beam energy influence the radionuclidic purity of ⁹⁰Nb in cyclotron-based production?

  • Methodological Answer : At proton energies >21.5 MeV, competing reactions (e.g., ⁹⁰Zr(p,n)⁹⁰Nb vs. ⁹⁰Zr(p,2n)⁸⁹Y) increase impurities. Optimization involves:
  • Energy Thresholds : Limit proton energy to ≤21.5 MeV to suppress ⁸⁹Y production.
  • Thick Target Yields : Use enriched ⁹⁰ZrO₂ to maximize ⁹⁰Nb yield (3.5 MBq/μA·h at 21.5 MeV) .
  • Table 2 : Isotopic Yield vs. Proton Energy
Proton Energy (MeV)Dominant ReactionKey Byproducts
15–20⁹⁰Zr(p,n)⁹⁰NbMinimal
21–25⁹⁰Zr(p,n)⁹⁰Nb⁸⁹Zr, ⁸⁷Y
>25⁹⁰Zr(p,2n)⁸⁹YSignificant ⁸⁹Y
Source:

Methodological & Analytical Considerations

Q. What analytical techniques are essential for characterizing ⁹⁰Nb in complex matrices?

  • Methodological Answer :
  • Gamma Spectrometry : HPGe detectors quantify ⁹⁰Nb via its 1.12 MeV γ-line (53% abundance) .
  • Mass Spectrometry : Accelerator Mass Spectrometry (AMS) detects trace ⁹⁰Nb in environmental samples .
  • Chromatography : Ion chromatography (e.g., DGA resin) separates Nb from Zr in dissolved targets .

Q. How can researchers design experiments to minimize radiation exposure during ⁹⁰Nb handling?

  • Methodological Answer :
  • Shielding : Use lead-glass enclosures and remote handling tools for irradiated targets.
  • Dose Monitoring : Track exposure with thermoluminescent dosimeters (TLDs) and adhere to ALARA principles .
  • Decay Storage : Store ⁹⁰Nb for 10 half-lives (~6 days) to reduce activity to <0.1% before disposal .

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